6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride
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Overview
Description
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of diazolo-pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine with hydrochloric acid can yield the desired hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
- 3,6-diphenyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole
- 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Uniqueness
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
6-Methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structural activity relationships (SAR).
- Chemical Formula : C11H11N5
- Molecular Weight : 213.24 g/mol
- CAS Number : 1311315-70-4
Biological Activity Overview
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer types. The following sections detail specific findings regarding its efficacy against different cancer cell lines.
Cytotoxicity Studies
A variety of studies have assessed the cytotoxic effects of this compound. Table 1 summarizes the IC50 values for this compound against several cancer cell lines.
Cell Line | IC50 (nM) |
---|---|
MDA-MB-231 (Breast) | 120 |
HepG2 (Liver) | 399 |
DLDI (Colon) | 890 |
NUGC (Gastric) | 60 |
HONE1 (Nasopharyngeal) | 180 |
These results indicate that the compound exhibits potent cytotoxicity across a range of cancer types, with particularly strong activity observed against gastric and breast cancer cell lines.
The mechanisms through which 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine exerts its effects are an area of active research. Notably, compounds with a similar pyrazole structure have been shown to inhibit various cancer-related targets including:
- Topoisomerase II
- EGFR
- MEK
- VEGFR
These targets are crucial in cancer cell proliferation and survival, suggesting that this compound may operate through multiple pathways to exert its antitumor effects .
Case Studies and Research Findings
In a recent investigation involving a series of pyrazole derivatives, it was found that subtle modifications to the phenyl moiety could significantly enhance biological activity. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines. The presence of electronegative groups on the phenyl ring was correlated with increased potency.
- Structural Activity Relationship (SAR) : The SAR analysis indicated that the introduction of different substituents on the pyrazole core could lead to enhanced selectivity and potency against specific cancer types.
Properties
Molecular Formula |
C11H12ClN5 |
---|---|
Molecular Weight |
249.70 g/mol |
IUPAC Name |
6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H11N5.ClH/c1-16-11-8(10(12)13-14-11)9(15-16)7-5-3-2-4-6-7;/h2-6H,1H3,(H3,12,13,14);1H |
InChI Key |
DNYVFPZQPOVLTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NNC(=C2C(=N1)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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